(S)-2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide
CAS No.:
Cat. No.: VC13463228
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3O2 |
|---|---|
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | (2S)-2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide |
| Standard InChI | InChI=1S/C9H13N3O2/c1-6(10)9(14)12-5-8(13)7-3-2-4-11-7/h2-4,6,11H,5,10H2,1H3,(H,12,14)/t6-/m0/s1 |
| Standard InChI Key | GJMKIALNACRGGP-LURJTMIESA-N |
| Isomeric SMILES | C[C@@H](C(=O)NCC(=O)C1=CC=CN1)N |
| SMILES | CC(C(=O)NCC(=O)C1=CC=CN1)N |
| Canonical SMILES | CC(C(=O)NCC(=O)C1=CC=CN1)N |
Introduction
Key Structural Features:
-
Chirality: The compound has an (S)-configuration, indicating it is one of two possible enantiomers.
-
Functional Groups: It contains:
-
An amino group (-NH2) attached to a chiral carbon.
-
A propionamide moiety (-CONH2).
-
A pyrrole ring (1H-pyrrol-2-yl) linked via a ketoethyl group.
-
Synthesis
The synthesis of compounds like (S)-2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide often involves multi-step organic reactions. While specific synthesis protocols for this compound are not directly available in the provided literature, similar compounds are synthesized using the following general approach:
-
Starting Materials:
-
Chiral precursors such as (S)-alanine.
-
Pyrrole derivatives functionalized at the 2-position.
-
-
Reaction Steps:
-
Coupling of the chiral amino acid derivative with a pyrrole-containing keto compound using coupling agents like EDC or DCC.
-
Purification through recrystallization or chromatography.
-
-
Characterization:
-
Techniques like NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry are used to confirm the structure.
-
Biological Activity and Applications
Compounds with similar structures are known to exhibit diverse biological activities due to their ability to interact with enzymes or receptors. The presence of the pyrrole ring and ketoamide functionality suggests potential roles in:
-
Enzyme Inhibition:
-
The compound may act as an inhibitor for enzymes that recognize ketoamide substrates, such as proteases or oxidoreductases.
-
-
Drug Development:
-
The chiral center provides specificity in biological interactions, making it a candidate for stereoselective drug design.
-
-
Molecular Docking Studies:
-
Computational studies can predict binding affinity to target proteins, aiding in drug discovery efforts.
-
Analytical Data
To ensure purity and confirm identity, the following analytical techniques are typically employed:
Table 2: Analytical Techniques
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural elucidation |
| Mass Spectrometry | Molecular weight confirmation |
| IR Spectroscopy | Functional group identification |
| Elemental Analysis | Empirical formula verification |
Potential Research Directions
Given its structural features, future research could explore:
-
Pharmacological Profiling: Testing for antimicrobial, anticancer, or anti-inflammatory properties.
-
Stereoselective Synthesis Methods: Developing efficient routes for large-scale production.
-
Molecular Docking Simulations: Identifying potential protein targets for therapeutic applications.
This compound represents an exciting area of study due to its structural complexity and potential biological relevance. Further experimental work is required to fully understand its properties and applications in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume